molecular formula C12H15FO3 B13622784 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13622784
M. Wt: 226.24 g/mol
InChI Key: MPTFVLPJRARJSF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid (CAS: 1226234-71-4) is a fluorinated aromatic carboxylic acid derivative characterized by a 3-fluoro-4-methoxyphenyl substituent and a 2,2-dimethylpropanoic acid backbone. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H15FO3/c1-12(2,11(14)15)7-8-4-5-10(16-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

MPTFVLPJRARJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The fluorine atom can be reduced to form a hydrogen atom.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-(3-fluoro-4-hydroxyphenyl)-2,2-dimethylpropanoic acid, while reduction of the fluorine atom may yield 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid .

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropanoic acid with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Biological Activity/Application Key References
This compound 3-Fluoro-4-methoxyphenyl 240.26 (calculated) Research chemical; potential PPAR/cPLA2 modulation (inferred)
MK-886 (3-[1-(p-chlorobenzyl)-5-isopropyl-3-tert-butylthioindol-2-yl]-2,2-dimethylpropanoic acid) p-Chlorobenzyl, isopropyl, tert-butylthio 474.08 cPLA2 inhibitor; anti-inflammatory agent
73a (3-(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid) 4-(Benzotriazolyl)phenoxy 339.35 Dual PPARα/δ activator; EC50 = 0.5 µM (PPARα)
3-Fluoro-2,2-dimethylpropanoic acid Simple fluoro-dimethyl backbone 120.12 Building block for fluorinated pharmaceuticals
3-([1,1'-biphenyl]-4-yl)-2,2-dimethylpropanoic acid Biphenyl-4-yl 268.33 Synthetic intermediate; no reported bioactivity

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3-fluoro-4-methoxyphenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) due to fluorine’s electronegativity and resistance to oxidative metabolism . MK-886’s indole-thioether scaffold confers potent cPLA2 inhibition, a feature absent in the target compound, which lacks the heterocyclic core .

PPAR Modulation: Compound 73a (a PPARα/δ activator) shares the 2,2-dimethylpropanoic acid moiety but replaces the phenyl group with a benzotriazolylphenoxy substituent. This bulkier group likely enhances PPAR binding affinity, as evidenced by its EC50 of 0.5 µM for PPARα . The target compound’s methoxy-fluoro substitution may favor different receptor interactions.

Physicochemical Properties: 3-Fluoro-2,2-dimethylpropanoic acid (MW 120.12) is significantly smaller and less complex, making it a versatile precursor for fluorinated drug candidates. In contrast, the target compound’s higher molecular weight (240.26) and aromaticity suggest reduced solubility, which could impact bioavailability .

Synthetic Utility: Derivatives like 3-([1,1'-biphenyl]-4-yl)-2,2-dimethylpropanoic acid are primarily synthetic intermediates, whereas the target compound’s fluorinated aromatic structure positions it for specialized applications in drug discovery .

Research Implications and Gaps

While the target compound’s structural analogs (e.g., MK-886, 73a/b) demonstrate well-characterized biological activities, direct data on this compound remain sparse. Future studies should prioritize:

  • In vitro assays to evaluate PPAR or cPLA2 modulation.
  • SAR studies to assess the impact of fluorine and methoxy positioning on potency and selectivity.
  • Solubility and stability profiling to inform formulation strategies.

The compound’s unique substitution pattern offers a promising template for developing fluorinated therapeutics with tailored pharmacokinetic profiles.

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